Draflazine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Draflazine, (S)-: is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly selective for ENT1 over ENT2 . This compound is known for its cardioprotective properties due to its ability to potentiate receptor-mediated effects of adenosine in ischemic myocardium . Draflazine has been studied for its potential to enhance cardiac functionality during storage or transport for transplant operations .
Preparation Methods
Industrial Production Methods: Industrial production of Draflazine would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reaction conditions, purification processes, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Draflazine undergoes various chemical reactions, including:
Oxidation: Draflazine can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents to the Draflazine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized Draflazine derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Draflazine has a wide range of scientific research applications, including:
Cardioprotection: Draflazine is studied for its cardioprotective effects, particularly in enhancing cardiac functionality during ischemia and in heart transplantation.
Pain Management: Draflazine has been shown to reverse hypersensitivity in models of mechanical hyperalgesia and inflammation.
Pharmacokinetics and Pharmacodynamics: Research on Draflazine includes studying its pharmacokinetics and pharmacodynamics, particularly its binding to nucleoside transporters on red blood cells.
Drug Development: Draflazine serves as a lead compound for developing new nucleoside transport inhibitors with potential therapeutic applications.
Mechanism of Action
Draflazine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly ENT1. This inhibition prevents the uptake of adenosine, thereby increasing extracellular adenosine levels. Adenosine acts on its receptors to produce various physiological effects, including vasodilation and cardioprotection . The molecular targets of Draflazine include the ENT1 transporter, and its pathway involves modulation of adenosine signaling .
Comparison with Similar Compounds
Dipyridamole: Another nucleoside transport inhibitor with similar cardioprotective effects.
Soluflazine: A compound with higher affinity for ENT2 compared to ENT1.
R75231: A related compound with similar inhibitory effects on nucleoside transporters.
Uniqueness: Draflazine is unique in its high selectivity for ENT1 over ENT2, making it particularly effective in modulating adenosine levels in specific tissues .
Properties
CAS No. |
138681-29-5 |
---|---|
Molecular Formula |
C30H33Cl2F2N5O2 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
(2S)-1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide |
InChI |
InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40)/t27-/m0/s1 |
InChI Key |
IWMYIWLIESDFRZ-MHZLTWQESA-N |
Isomeric SMILES |
C1CN([C@@H](CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
Canonical SMILES |
C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.